
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a tetrafluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of diethylamine with 4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane under controlled conditions. The reaction requires a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane compounds.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrafluoroethyl group plays a crucial role in enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxane
- N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane
Uniqueness
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine stands out due to its specific combination of a dioxolane ring and a tetrafluoroethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
89752-24-9 |
|---|---|
Fórmula molecular |
C10H17F4NO2 |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine |
InChI |
InChI=1S/C10H17F4NO2/c1-4-15(5-2)10(8(11)9(12,13)14)16-6-7(3)17-10/h7-8H,4-6H2,1-3H3 |
Clave InChI |
PVNKXMVICSRKSC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1(OCC(O1)C)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


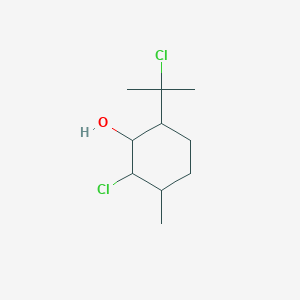
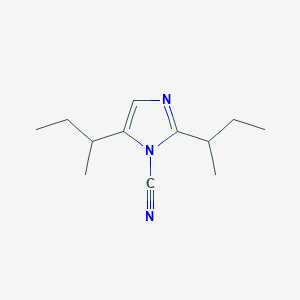
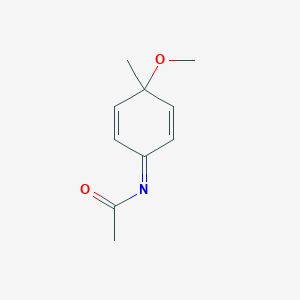
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
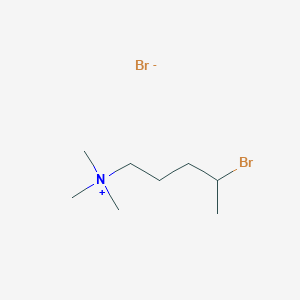
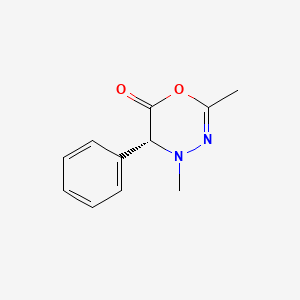

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
